molecular formula C20H20N2O8 B12081942 Bis(4-nitrophenyl) octanedioate CAS No. 49759-35-5

Bis(4-nitrophenyl) octanedioate

Cat. No.: B12081942
CAS No.: 49759-35-5
M. Wt: 416.4 g/mol
InChI Key: QPRJCXJSVYJEEB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-nitrophenyl) octanedioate typically involves the reaction of octanedioic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the activation of octanedioic acid with a coupling reagent, followed by the addition of 4-nitrophenol. The reaction mixture is then stirred at room temperature until the reaction is complete. The product is purified by recrystallization or column chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Bis(4-nitrophenyl) octanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in an aqueous solution with a base such as sodium hydroxide (NaOH) or an acid such as hydrochloric acid (HCl) as the catalyst.

    Reduction: Commonly performed using sodium borohydride (NaBH4) in an alcohol solvent or hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Hydrolysis: Octanedioic acid and 4-nitrophenol.

    Reduction: Bis(4-aminophenyl) octanedioate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-nitrophenyl) octanedioate is unique due to its specific ester linkage, which provides distinct chemical reactivity and stability compared to other similar compounds. Its ability to undergo hydrolysis and reduction reactions makes it a versatile compound for various applications in scientific research and industry.

Properties

49759-35-5

Molecular Formula

C20H20N2O8

Molecular Weight

416.4 g/mol

IUPAC Name

bis(4-nitrophenyl) octanedioate

InChI

InChI=1S/C20H20N2O8/c23-19(29-17-11-7-15(8-12-17)21(25)26)5-3-1-2-4-6-20(24)30-18-13-9-16(10-14-18)22(27)28/h7-14H,1-6H2

InChI Key

QPRJCXJSVYJEEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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